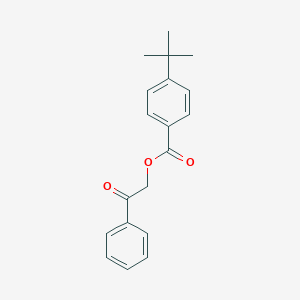
2-Oxo-2-phenylethyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 4-tert-butylbenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a widely used anesthetic because of its fast onset of action, long duration of activity, and low toxicity.
Mécanisme D'action
2-Oxo-2-phenylethyl 4-tert-butylbenzoate works by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied. It does this by inhibiting the function of voltage-gated sodium channels in the nerve membrane.
Effets Biochimiques Et Physiologiques
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to have minimal systemic effects when used as a local anesthetic. However, it can cause local irritation and allergic reactions in some individuals. In rare cases, it can cause methemoglobinemia, a condition where the blood is unable to transport oxygen effectively.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxo-2-phenylethyl 4-tert-butylbenzoate is commonly used in laboratory experiments as a local anesthetic for animals. It is preferred over other anesthetics because of its fast onset of action, long duration of activity, and low toxicity. However, it is important to note that the use of any anesthetic can potentially affect experimental results.
Orientations Futures
There are several potential future directions for research on 2-Oxo-2-phenylethyl 4-tert-butylbenzoate. One area of interest is the development of new formulations that can improve the delivery and duration of activity of the drug. Another area of interest is the investigation of the mechanism of action of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its effects on nerve function. Additionally, there is a need for further research on the potential systemic effects of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its safety profile in different populations.
Méthodes De Synthèse
2-Oxo-2-phenylethyl 4-tert-butylbenzoate can be synthesized through the esterification of p-aminobenzoic acid with 2-oxo-2-phenylethyl alcohol. The resulting product is then treated with tert-butyl chloride to obtain 2-Oxo-2-phenylethyl 4-tert-butylbenzoate.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as creams and gels. 2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to be effective in reducing pain and discomfort associated with various medical procedures.
Propriétés
Numéro CAS |
63370-06-9 |
|---|---|
Nom du produit |
2-Oxo-2-phenylethyl 4-tert-butylbenzoate |
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
phenacyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clé InChI |
NIXSOSYCLZNKAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
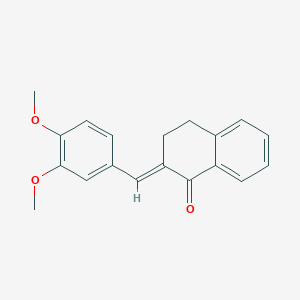
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
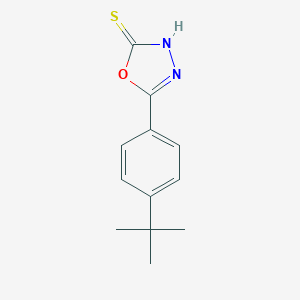
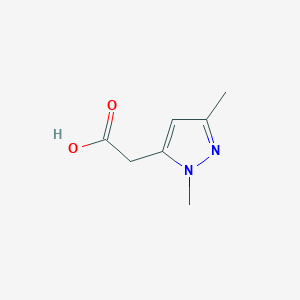
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
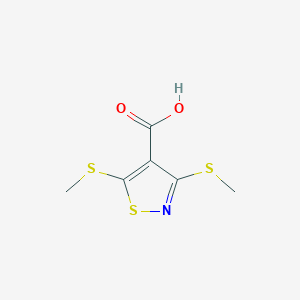
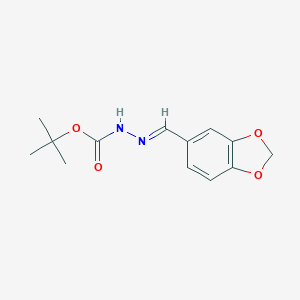
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
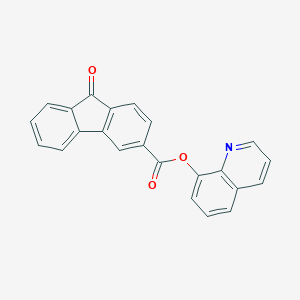
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
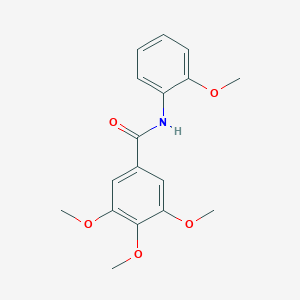
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)